molecular formula C4H9BrO2 B1593573 4-Bromobutane-1,2-diol CAS No. 33835-83-5

4-Bromobutane-1,2-diol

Cat. No.: B1593573
CAS No.: 33835-83-5
M. Wt: 169.02 g/mol
InChI Key: FTJWOSANAYUMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobutane-1,2-diol is an organic compound with the molecular formula C₄H₉BrO₂ It is a brominated diol, meaning it contains both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutane-1,2-diol can be synthesized through the bromination of butane-1,2-diol. The reaction typically involves the use of a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. The reaction proceeds as follows:

HOCH2CH2CH2CH2OH+HBrBrCH2CH2CH2CH2OH+H2O\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{BrCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{H}_2\text{O} HOCH2​CH2​CH2​CH2​OH+HBr→BrCH2​CH2​CH2​CH2​OH+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form butane-1,2-diol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Butane-1,2-dial or butane-1,2-dioic acid.

    Reduction: Butane-1,2-diol.

    Substitution: 1,2-Butanediol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.

    Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromobutane-1,2-diol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    1-Bromobutane: A brominated alkane with a single bromine atom.

    Butane-1,2-diol: A diol without the bromine atom.

    4-Chlorobutane-1,2-diol: A similar compound with chlorine instead of bromine.

Uniqueness: 4-Bromobutane-1,2-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. The bromine atom makes it more reactive in substitution reactions compared to its chlorinated or non-halogenated counterparts.

Properties

IUPAC Name

4-bromobutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJWOSANAYUMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33835-83-5
Record name 1, 4-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobutane-1,2-diol
Reactant of Route 2
Reactant of Route 2
4-Bromobutane-1,2-diol
Reactant of Route 3
Reactant of Route 3
4-Bromobutane-1,2-diol
Reactant of Route 4
Reactant of Route 4
4-Bromobutane-1,2-diol
Reactant of Route 5
4-Bromobutane-1,2-diol
Reactant of Route 6
Reactant of Route 6
4-Bromobutane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.